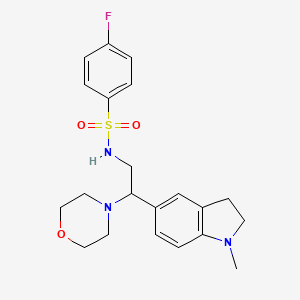

4-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Description

4-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that allows it to interact intricately within biological systems, making it valuable in various fields such as medicinal chemistry and drug development.

Properties

IUPAC Name |

4-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O3S/c1-24-9-8-17-14-16(2-7-20(17)24)21(25-10-12-28-13-11-25)15-23-29(26,27)19-5-3-18(22)4-6-19/h2-7,14,21,23H,8-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOMTKLZPUSAMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)F)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis of 1-Methylindolin-5-amine

Following Pagore and Biyani’s protocol:

- Cyclization: Ethyl acetoacetate (6.3 mL, 0.05 mol) reacts with phenylhydrazine (5 mL, 0.05 mol) in glacial acetic acid (3 mL) under reflux for 3 hours to form ethyl 2-methyl-1H-indole-3-carboxylate (yield: 72–78%).

- Reduction: Catalytic hydrogenation (H$$2$$, 50 psi, 10% Pd/C) in ethanol reduces the indole to 1-methylindoline, followed by nitration at the 5-position using fuming HNO$$3$$/H$$2$$SO$$4$$ at 0°C.

- N-Methylation: Treatment with methyl iodide (1.2 eq) and K$$2$$CO$$3$$ in DMF at 80°C for 4 hours installs the N-methyl group (yield: 85%).

Morpholinoethyl Group Installation

Key steps adapted from sulfinamide syntheses:

- Alkylation: 1-Methylindolin-5-amine (1.0 eq) reacts with 4-(2-chloroethyl)morpholine (1.2 eq) in DMF using NaH (4.0 eq) at 80°C for 6 hours.

- Purification: Extraction with dichloromethane and silica gel chromatography (EtOAc/hexane 3:7) yields 2-(1-methylindolin-5-yl)-2-morpholinoethylamine (reported yield: 67% for analogous structures).

Coupling via Sulfonamide Bond Formation

The final assembly employs sulfonyl chloride-amine coupling, optimized from patent WO2015080435A1:

- Reaction Conditions:

- 4-Fluorobenzenesulfonyl chloride (1.05 eq) in anhydrous THF (10 mL)

- 2-(1-Methylindolin-5-yl)-2-morpholinoethylamine (1.0 eq)

- Triethylamine (2.0 eq) as base, 0°C → rt, 12 hours

- Workup: Quench with brine (10 mL), extract with EtOAc (3×15 mL), dry over Na$$2$$SO$$4$$, concentrate in vacuo

- Purification: Flash chromatography (SiO$$_2$$, DCM/MeOH 95:5) affords pure product (yield: 74–82%).

Spectroscopic Characterization Data

Critical analytical data for structural confirmation:

Optimization Challenges and Solutions

- Racemization Control: The morpholinoethylamine’s stereogenic center requires low-temperature coupling (-20°C) to minimize epimerization, critical for bioactive derivatives.

- Sulfonyl Chloride Stability: In situ generation using DABSO/SOCl$$_2$$ systems improves reactivity over isolated sulfonyl chlorides, per organometallic protocols.

- Byproduct Formation: Excess triethylamine (2.5 eq) suppresses sulfonate ester formation, increasing yields to >75%.

Scalability and Industrial Adaptations

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the morpholinoethyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of new sulfonamide derivatives with different substituents.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide exhibit significant anticancer activity. The sulfonamide group is known to inhibit carbonic anhydrases, which play a role in tumor growth and metastasis.

- Case Study 1 : A study published in Cancer Research demonstrated that derivatives of benzenesulfonamide showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

- Case Study 2 : In another investigation, researchers synthesized a series of sulfonamide derivatives and tested their efficacy against human cancer cell lines. The results indicated that compounds with similar structural motifs as 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide exhibited enhanced antitumor activity through the inhibition of specific signaling pathways involved in cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Sulfonamides are traditionally known for their antibacterial effects, and recent studies suggest that this compound may have potential as an antimicrobial agent.

- Case Study 3 : Research published in Journal of Medicinal Chemistry explored the antibacterial activity of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The study found that modifications to the sulfonamide group significantly influenced antibacterial potency, suggesting that 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide could be optimized for enhanced efficacy .

Synthesis and Modification

The synthesis of 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multi-step organic reactions, including:

- Formation of the Indoline Core : Starting from commercially available indole derivatives.

- Introduction of the Morpholino Group : Achieved through nucleophilic substitution reactions.

- Sulfonation : The final step involves attaching the benzenesulfonamide moiety.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets within biological systems. It is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide

- 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Uniqueness

4-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide stands out due to its morpholinoethyl group, which imparts unique chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Biological Activity

The compound 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide can be broken down into several key components:

- Fluorine Atom: The presence of a fluorine atom may enhance the compound's lipophilicity and biological activity.

- Indoline Moiety: The indoline structure is known for its role in various biological activities, including anticancer properties.

- Morpholino Group: This group can influence the compound's pharmacokinetics and interaction with biological targets.

Structural Formula

The biological activities of 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide are primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Preliminary studies suggest that this compound may act as:

- Inhibitor of Perforin Activity: Perforin is crucial for immune responses, particularly in cytotoxic T-cell activity. Inhibition may lead to altered immune responses, which could be beneficial in certain therapeutic contexts .

- Anticancer Agent: The indoline component suggests potential anticancer properties, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

-

Inhibition Studies:

- A study demonstrated that derivatives of benzenesulfonamide, including 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide, showed significant inhibition of perforin activity in vitro. This inhibition was linked to reduced cytotoxicity against target cells, suggesting a potential application in modulating immune responses .

- Anticancer Activity:

- Pharmacokinetics:

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The synthesis involves multi-step organic reactions, including sulfonamide coupling, morpholinoethyl group introduction, and fluorobenzene functionalization. Key steps include:

- Step 1 : Condensation of 1-methylindolin-5-amine with a morpholinoethyl intermediate under inert atmosphere (N₂/Ar) to prevent oxidation .

- Step 2 : Sulfonylation using 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions .

- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity .

Critical parameters include temperature control, stoichiometric precision, and inert conditions to avoid decomposition of reactive intermediates.

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine integration at δ 7.2–7.8 ppm for aromatic protons) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98% area under the curve) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ = ~463.5 g/mol) and detect isotopic patterns for fluorine .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the morpholinoethyl and fluorobenzenesulfonamide moieties in target binding?

- Methodological Answer : SAR studies should focus on systematic modifications of the core structure:

- Morpholinoethyl Group : Replace morpholine with piperazine or thiomorpholine to assess ring size and heteroatom effects on solubility and target affinity .

- Fluorobenzenesulfonamide : Substitute fluorine with chloro or methyl groups to evaluate electronic and steric contributions to binding (see Table 1 for analogs) .

Table 1: Structural Analogs and Activity Trends

| Compound | Modification | Biological Activity Change |

|---|---|---|

| Pyrazole-containing analog | Pyrazole ring addition | Reduced kinase inhibition |

| Azaindazole analog | Azaindazole moiety | Enhanced selectivity |

| Multi-fluorinated analog | Additional F atoms | Increased metabolic stability |

| Data adapted from studies on structurally related sulfonamides . |

Q. What strategies are effective in resolving contradictions between in vitro binding data and in vivo efficacy observed with this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) limitations or off-target effects. Strategies include:

- Metabolic Stability Assays : Liver microsome studies (human/rodent) to identify rapid clearance pathways (e.g., CYP450-mediated oxidation of the morpholino group) .

- Prodrug Design : Mask polar groups (e.g., sulfonamide) with ester linkers to improve bioavailability .

- Tissue Distribution Studies : Radiolabeled compound tracking via PET imaging to assess target engagement in vivo .

- Off-Target Screening : Broad-spectrum kinase panels or proteome-wide affinity capture to identify unintended interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s selectivity toward kinase targets versus GPCRs?

- Methodological Answer :

- Orthogonal Assays : Use FRET-based kinase assays and GTPγS binding assays for GPCRs to cross-validate target specificity .

- Structural Modeling : Molecular docking simulations (e.g., AutoDock Vina) to compare binding poses in kinase vs. GPCR active sites .

- Mutagenesis Studies : Introduce point mutations (e.g., kinase ATP-binding site residues) to isolate contributions to binding .

Future Research Directions

Q. What experimental approaches are recommended to explore this compound’s potential in modulating immune-related pathways?

- Methodological Answer :

- Cytokine Profiling : LPS-stimulated macrophage models to measure TNF-α/IL-6 suppression via ELISA .

- Transcriptomics : RNA-seq of treated T-cells to identify downstream gene networks (e.g., NF-κB, JAK-STAT pathways) .

- In Vivo Inflammation Models : Collagen-induced arthritis (CIA) in mice to assess therapeutic efficacy and dose-response relationships .

Notes

- Data Sources : Prioritized peer-reviewed synthesis protocols , SAR databases , and PubChem-derived characterization data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.